molecular formula C7H8ClNO2S B572187 Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate CAS No. 1243328-60-0

Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate

Cat. No.: B572187
CAS No.: 1243328-60-0
M. Wt: 205.656
InChI Key: VRPFRSBQANVKOU-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate typically involves the reaction of 5-chloro-2-methylthiazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiazolidines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Coupling: Complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of thiazole-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate
  • Methyl 2-(5-fluoro-2-methylthiazol-4-YL)acetate
  • Methyl 2-(5-iodo-2-methylthiazol-4-YL)acetate

Uniqueness

Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

methyl 2-(5-chloro-2-methyl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-4-9-5(7(8)12-4)3-6(10)11-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFRSBQANVKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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